![molecular formula C21H18ClN3O2 B3008168 3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 920623-24-1](/img/structure/B3008168.png)

3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

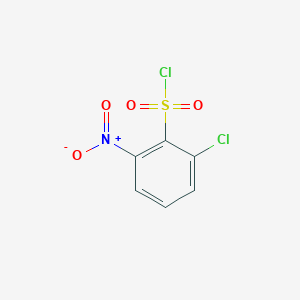

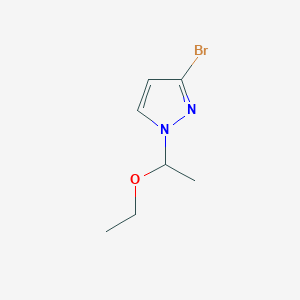

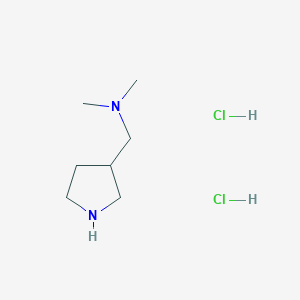

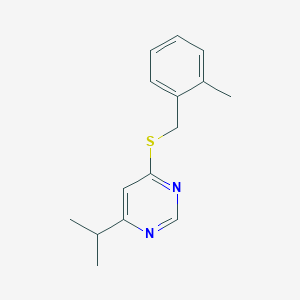

The compound "3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide" is a heterocyclic compound that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with chlorophenyl and oxazole moieties, which are part of the structure of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a compound with hypolipidemic activity, was achieved through a series of reactions starting from 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was performed using 4-chlorobenzenamine as a starting material, with the reaction conditions carefully optimized . These examples suggest that the synthesis of the compound would likely involve a multi-step process, starting from chlorophenyl and indole precursors, followed by the formation of the oxazole ring and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray crystallography has also been used to unambiguously assign the structures of some compounds . These techniques would be essential in confirming the structure of "3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide" after its synthesis.

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions. For example, the cyclization reactions of N-(4-chlorophenyl)-β-alanine led to the formation of oxazole derivatives . The synthesized compounds have also been used as intermediates for further chemical transformations, such as the formation of triazole derivatives . These findings indicate that the compound may also be amenable to further chemical modifications, which could be useful in the development of new derivatives with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, have been determined through experimental studies. The biological activities, such as hypolipidemic, lipase inhibition, α-glucosidase inhibition, and antioxidant activities, have been evaluated in vitro and in vivo . These properties are crucial for determining the potential therapeutic applications of the compounds. The compound "3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide" would similarly require a thorough analysis of its physical and chemical properties, as well as its biological activities, to assess its potential as a pharmacological agent.

Wissenschaftliche Forschungsanwendungen

Anticonvulsive Activity

Compounds similar to 3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide have been found to possess anticonvulsive activity. They are useful in treating epilepsy and conditions of tension and agitation. This is highlighted in the study of triazole derivatives, which shares structural similarities with the compound (Shelton, 1981).

Antimicrobial Activity

Several studies have identified compounds structurally similar to 3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide as potential antimicrobial agents. These compounds have shown effectiveness against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This suggests the potential of the compound for antimicrobial applications (Desai, Shihora, & Moradia, 2007), (Ceylan et al., 2014).

Potential in Cancer Research

Compounds with a similar molecular structure have been investigated for their potential in cancer research. For example, certain triazole derivatives have shown anticancer activity, suggesting that 3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide could be a candidate for further exploration in this area (Katariya, Vennapu, & Shah, 2021).

Antioxidant and Antiradical Activities

Research has indicated that structurally similar compounds exhibit antioxidant and antiradical activities. These properties are important in the context of reducing oxidative stress, which is implicated in various diseases (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Wirkmechanismus

Zukünftige Richtungen

This compound represents a novel chemical probe with which to study IAA-amido synthetase function . It could potentially be used in future research to overcome difficulties associated with studying the biological significance of these enzymes, which have been hampered by large gene numbers and a high degree of functional redundancy .

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2/c1-13-19(20(25-27-13)16-7-2-4-8-17(16)22)21(26)23-11-10-14-12-24-18-9-5-3-6-15(14)18/h2-9,12,24H,10-11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNHZFRUEOCECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)

![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)